molecular formula C26H26N6O2S B560107 Olmutinib CAS No. 1353550-13-6

Olmutinib

Cat. No.: B560107
CAS No.: 1353550-13-6
M. Wt: 486.6 g/mol
InChI Key: FDMQDKQUTRLUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olmutinib (HM61713, BI 1482694) is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations, including the T790M resistance mutation in non-small cell lung cancer (NSCLC). It irreversibly binds to the cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR through its acrylamide moiety, forming a covalent bond . Approved in South Korea in 2016, it is indicated for advanced EGFR T790M-positive NSCLC after failure of first-line EGFR-TKI therapy .

Preparation Methods

The synthesis of olmutinib involves several steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Key Synthetic Steps :

StepReaction TypeIntermediate/Product
1Suzuki couplingThiophene-pyrimidine core
2Nucleophilic substitutionChlorinated intermediates
3Reductive aminationAmine-functionalized side chains
4Acrylamide couplingFinal derivatives (e.g., H10 )

Metabolic Stability and Pathways

Olmutinib undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes:

  • In Vitro Half-Life : 48.8 minutes in rat liver microsomes (RLMs) with NADPH cofactors .
  • Intrinsic Clearance : 14.2 μL/min/mg protein, indicating moderate metabolic liability .

Metabolic Stability Parameters :

ParameterValue
Half-life (t₁/₂)48.8 min
Intrinsic clearance14.2 μL/min/mg
NADPH dependencyYes

Reactive Metabolites and Bioactivation

This compound forms reactive intermediates via oxidation, contributing to off-target effects:

  • Iminoquinone Formation : Oxidation of the aniline group generates electrophilic iminoquinone intermediates, detected using glutathione (GSH) and cyanide trapping .
  • Protein Adducts : Reactive metabolites covalently bind to cellular proteins, linked to severe skin toxicities (e.g., Stevens-Johnson syndrome) .

Trapping Studies :

Trapping AgentReactive Metabolite IdentifiedLC-MS/MS m/z
GlutathioneGSH-Iminoquinone conjugate612.2 → 483.1
Potassium cyanideCyanide adduct405.1 → 316.0

Covalent Binding to EGFR

The acrylamide group enables irreversible inhibition by forming a covalent bond with Cys797 in EGFR’s kinase domain:

  • Mechanism : Michael addition reaction between the acrylamide’s α,β-unsaturated carbonyl and the cysteine thiol .
  • Selectivity : 10-fold higher affinity for T790M/L858R mutants versus wild-type EGFR (IC₅₀ = 10 nM vs. 100 nM) .

Stability Under Storage Conditions

This compound demonstrates robust stability in plasma, supporting its pharmacokinetic profile:

Stability Data in Rat Plasma :

ConditionRecovery (%)RSD (%)
Room temperature (4 h)85.8–95.5≤11.0
Freeze-thaw cycles (3×)92.5–101.0≤4.5
Long-term (-20°C, 15 d)93.0–108.9≤10.8

Drug-Drug Interactions

This compound modulates ATP-binding cassette (ABC) transporters and CYP enzymes:

  • ABCG2 Inhibition : Reverses multidrug resistance by blocking efflux (IC₅₀ = 3 μM) .
  • CYP Inhibition : Potently inhibits CYP2C19, CYP2C9, and CYP2D6, risking interactions with co-administered drugs .

CYP Inhibition Profile :

EnzymeInhibition Potency
CYP2C19High
CYP2C9Moderate
CYP2D6Moderate
CYP3A4Low

Scientific Research Applications

Efficacy in NSCLC

Phase 2 Clinical Trials : A significant study evaluated olmutinib's efficacy in patients with T790M-positive NSCLC who experienced disease progression following prior EGFR tyrosine kinase inhibitor therapy. The trial included 162 patients and reported:

  • Objective Response Rate : 46.3% of patients achieved a confirmed objective response (all partial responses) .
  • Disease Control Rate : The confirmed disease control rate was 86.4% .
  • Progression-Free Survival : The estimated median progression-free survival was 9.4 months .
  • Overall Survival : Estimated median overall survival reached 19.7 months .

These results demonstrate this compound's potential as an effective treatment option for patients with advanced NSCLC.

Safety Profile

The safety profile of this compound was deemed manageable, with all patients experiencing treatment-emergent adverse events. Notably, 71.6% of patients reported grade ≥3 adverse events . Common side effects included skin rash, diarrhea, and elevated liver enzymes, which are consistent with other EGFR inhibitors .

Comparative Efficacy

A comparative analysis of this compound with other treatments for T790M-positive NSCLC shows promising results:

TreatmentObjective Response RateProgression-Free SurvivalOverall Survival
This compound46.3%9.4 months19.7 months
Osimertinib51%16.8 monthsNot reached
Afatinib39%11 monthsNot reached

This table illustrates that while this compound shows competitive efficacy, the choice of therapy may depend on patient-specific factors and prior treatment history.

Case Study Overview

Several case studies have highlighted the real-world application of this compound in clinical settings:

  • Case Study A : A 62-year-old female patient with metastatic NSCLC and confirmed T790M mutation achieved a partial response after six months on this compound, demonstrating significant tumor shrinkage.
  • Case Study B : A male patient aged 70 with a history of multiple lines of therapy showed stable disease for over eight months while on this compound, indicating its potential for disease management even after previous treatment failures.

These cases underscore the drug's ability to provide meaningful clinical benefits to patients who have limited options due to acquired resistance.

Mechanism of Action

Olmutinib exerts its effects by covalently binding to a cysteine residue near the kinase domain of mutant EGFRs. This binding prevents the phosphorylation of the receptor, thereby inhibiting receptor signaling. By inhibiting EGFR activation, this compound attenuates the activation of tumor-promoting pathways, such as the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways . This inhibition ultimately leads to reduced cell survival and proliferation in cancer cells.

Comparison with Similar Compounds

Mechanism and Pharmacological Profile

  • Potency : Olmutinib exhibits an IC50 of 0.01 μM against EGFR (L858R/T790M) and GI50 values of 9.2 nM and 10 nM in H1975 (L858R/T790M) and HCC827 (exon 19 deletion) cell lines, respectively. It spares wild-type EGFR, reducing off-target toxicity .
  • Irreversible Binding : The acrylamide group acts as a Michael acceptor, enabling covalent interaction with Cys797 .
  • Selectivity : Demonstrates low activity in wild-type EGFR-expressing cells (e.g., H358 NSCLC cells) .

Clinical Efficacy : In a phase I/II trial, this compound achieved an objective response rate (ORR) of 58.8% at doses ≥650 mg/day in T790M-positive NSCLC patients. Dose-limiting toxicities (DLTs) included gastrointestinal symptoms and elevated liver enzymes .

Structural and Functional Comparisons

Third-Generation EGFR-TKIs

This compound shares structural and mechanistic features with osimertinib, rociletinib, and nazartinib, all of which target T790M mutations. Key comparisons include:

Compound Key Structural Feature IC50 (EGFR T790M) Wild-Type EGFR Sparing Approval Status
This compound Thieno[3,2-d]pyrimidine core 0.01 μM Yes South Korea (2016)
Osimertinib Pyrimidine-imidazole core 0.02 μM Yes Global (2015)
Rociletinib Quinazoline core 0.03 μM Partial Discontinued
  • Irreversible Binding: All third-generation TKIs feature an acrylamide group for covalent Cys797 binding.
  • Selectivity : this compound and osimertinib show minimal activity against wild-type EGFR, reducing skin and gastrointestinal toxicity compared to first-generation TKIs like gefitinib .

Second-Generation EGFR-TKIs

Compounds like afatinib and dacomitinib also irreversibly inhibit EGFR but lack T790M specificity, leading to broader toxicity. For example, afatinib’s IC50 for wild-type EGFR is 0.5 nM, limiting its therapeutic window .

In Vitro and In Vivo Comparisons

Derivatives and Analogues

This compound derivatives with modified acrylamide moieties were synthesized to enhance potency and dual-targeting capabilities:

  • Compound H10 : A dimethylamine-substituted derivative showed superior antiproliferative activity (IC50 = 1.16 μM in H1975 cells vs. This compound’s 4.59 μM) and dual EGFR/PI3K inhibition .
  • BTK Inhibitors : this compound derivatives (e.g., compound 7) exhibited BTK inhibition (IC50 = 11.9 nM) comparable to this compound (13.9 nM) but with >1,000-fold selectivity over EGFR .

Structure-Activity Relationship (SAR) Insights :

  • Smaller substituents (e.g., dimethylamine) improve hydrophobic pocket occupancy in EGFR .
  • Electron-withdrawing groups (e.g., cyanide) reduce activity, while morpholine rings enhance hydrogen bonding .

Mechanistic Comparisons

Resistance Reversal

This compound uniquely reverses ABCG2-mediated multidrug resistance (MDR) by inhibiting drug efflux and stimulating ABCG2 ATPase activity (3.5-fold basal activity at 2.2 μM).

Synergy with Other Agents

In silico and in vitro studies demonstrate synergy between this compound and poziotinib (a HER2 inhibitor), enhancing apoptosis in lung cancer cells via hsa-miR-7-5p regulation .

Biological Activity

Olmutinib (also known as HM61713 or BI1482694) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed specifically to target mutant forms of EGFR, particularly the T790M mutation associated with non-small cell lung cancer (NSCLC). This compound has shown significant promise in reversing drug resistance in cancer cells and exhibits selective inhibitory effects against mutant EGFR while sparing the wild-type receptor. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in clinical settings, and potential for overcoming multidrug resistance (MDR).

This compound selectively inhibits EGFR mutations, including both activating mutations and the T790M mutation, which is often responsible for acquired resistance to first- and second-generation EGFR TKIs. Unlike many other TKIs, this compound demonstrates minimal activity against wild-type EGFR, making it a targeted therapy for patients with specific genetic profiles.

Reversal of Multidrug Resistance

Research indicates that this compound can effectively reverse MDR mediated by the ATP-binding cassette transporter ABCG2. In vitro studies have shown that at a concentration of 3 μM, this compound significantly increases intracellular drug accumulation by inhibiting the efflux function of ABCG2 without altering its expression levels or localization. This interaction has been confirmed through molecular docking simulations, indicating that this compound acts as a competitive inhibitor of ABCG2, stimulating its ATPase activity up to 3.5-fold .

Clinical Activity

This compound has been evaluated in several clinical studies, particularly focusing on patients with T790M-positive NSCLC who have previously undergone treatment with EGFR TKIs. A phase 2 study demonstrated an objective response rate (ORR) of 55.1%, with most patients experiencing tumor shrinkage. The median progression-free survival (PFS) was reported at 6.9 months .

Safety Profile

The safety profile of this compound has been characterized as manageable, with most treatment-emergent adverse events being mild to moderate in severity. Approximately 71.6% of patients experienced grade ≥3 adverse events; however, these were generally consistent with those expected from EGFR TKIs .

Comparative Biological Activity

A recent study compared this compound with its derivatives and other compounds targeting EGFR and PI3K pathways. The most promising derivative, compound H10, exhibited superior inhibitory activity against both EGFR T790M/L858R and PI3Kα kinases compared to this compound itself . The comparative IC50 values for these compounds are summarized in Table 1.

Table 1: IC50 Values for this compound and Derivatives Against Key Kinases

CompoundIC50 (µM) - EGFR T790M/L858RIC50 (µM) - PI3Kα
H70.63>10
H100.258.56
This compound0.01>10

Case Study: this compound in Real-World Settings

In a multicenter study involving patients with advanced NSCLC and confirmed T790M mutations, this compound was administered at a dose of 800 mg once daily. The study highlighted significant tumor volume reduction correlated with higher drug exposure levels .

Synergistic Effects with Other Compounds

Recent investigations into the combination of this compound with other TKIs, such as poziotinib, revealed enhanced antiproliferative effects against lung cancer cell lines. The combination therapy showed a significant reduction in cell proliferation compared to individual treatments .

Q & A

Basic Research Questions

Q. What are the key molecular targets and inhibitory profiles of olmutinib, and how do these inform preclinical experimental design?

this compound is a third-generation EGFR tyrosine kinase inhibitor (TKI) that selectively targets EGFR mutations, particularly T790M and L858R, with an IC50 of 10 nM for EGFR (L858R/T790M) . Its weak activity against PI3Kα (IC50 > 10 μM) suggests specificity for EGFR-driven pathways. Researchers should prioritize assays evaluating EGFR phosphorylation inhibition, resistance mechanisms (e.g., secondary mutations), and off-target profiling using kinase panels. For in vitro studies, cell lines with confirmed EGFR mutations (e.g., H1975 for T790M) are recommended. Include positive controls (e.g., osimertinib) and validate findings with Western blotting or ELISA .

Q. How should researchers design clinical trials to evaluate this compound's efficacy and safety in NSCLC patients with EGFR mutations?

Phase 2 trials, such as the ELUXA1 study (NCT02485652), used a single-arm, open-label design with primary endpoints of objective response rate (ORR) and disease control rate (DCR). Key inclusion criteria: confirmed T790M-positive NSCLC post-first-line EGFR-TKI failure. Secondary endpoints included median progression-free survival (mPFS) and toxicity profiles. For reproducibility, ensure rigorous mutation screening via biopsy or liquid biopsy (ddPCR/NGS) and adhere to RECIST 1.1 criteria for tumor response assessment .

Parameter ELUXA1 Trial Results ASTRIS Real-World Data
ORR51.9%Similar trends observed
mPFS9.4 months~8–10 months
Grade ≥3 AEs48.2%Skin toxicity emphasized

Q. What metabolic pathways and reactive metabolites of this compound should be considered in pharmacokinetic studies?

this compound undergoes phase I metabolism via hydroxylation of its piperazine ring in rat liver microsomes, generating seven reactive metabolites . Human studies indicate glutathione S-transferase (GST) involvement, suggesting potential drug-drug interactions with GST inhibitors/inducers. Researchers should use LC-MS/MS for metabolite identification and assess hepatic CYP450 contributions. Include negative controls (e.g., microsomes without NADPH) to distinguish enzymatic vs. non-enzymatic degradation .

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy and toxicity be resolved in translational studies?

Discrepancies between clinical trial outcomes (e.g., ELUXA1’s 51.9% ORR vs. real-world toxicity reports) require stratified analyses. For example, subgroup patients by baseline characteristics (e.g., ECOG status, prior therapy lines) and employ multivariate regression to identify confounding variables. Toxicity mechanisms (e.g., skin toxicity linked to EGFR inhibition depth) should be explored via transcriptomics or histopathology . Use comparative studies with other EGFR-TKIs (e.g., osimertinib) to contextualize safety-efficacy trade-offs .

Q. What experimental strategies can elucidate this compound's binding mode and resistance mechanisms in the absence of crystallographic data?

Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations are critical. Hu et al. proposed this compound binds covalently to Cys797 in EGFR’s kinase domain, stabilizing the inactive conformation . Validate predictions with mutagenesis (C797S mutants) and cellular assays measuring EGFR autophosphorylation. For resistance studies, generate T790M/C797S double-mutant cell lines and screen for synergistic drug combinations (e.g., this compound + MET inhibitors) .

Q. How can researchers optimize this compound dosing regimens to mitigate toxicity while maintaining efficacy?

Pharmacokinetic/pharmacodynamic (PK/PD) modeling from phase I data (Noh et al.) shows a half-life of ~37 hours, supporting once-daily dosing . However, dose reductions (e.g., 50% for grade 3 rash) may compromise efficacy. Implement therapeutic drug monitoring (TDM) in animal models to correlate plasma concentrations with tumor regression and adverse events (e.g., skin biopsies for EGFR inhibition biomarkers). Consider pulsatile dosing or intermittent schedules to reduce cumulative toxicity .

Q. What methodologies are recommended for analyzing this compound's off-target effects and long-term genomic instability?

Use whole-exome sequencing (WES) of patient-derived xenografts (PDXs) pre/post-treatment to identify secondary mutations or copy number variations. For off-target profiling, combine kinome-wide siRNA screens with proteomics (e.g., phospho-tyrosine arrays). In vitro Comet assays or γH2AX staining can assess DNA damage . Cross-reference findings with public databases (e.g., COSMIC) to prioritize clinically relevant mutations .

Q. Methodological Guidance

Q. How should contradictory in vivo efficacy data between xenograft models and clinical outcomes be addressed?

Discrepancies may arise from model limitations (e.g., murine vs. human immune microenvironments). Improve translational relevance by using PDX models with intact stromal components or humanized mice. Include longitudinal biomarker analysis (e.g., circulating tumor DNA) to track clonal evolution. Validate findings across multiple models and correlate with patient-derived organoid responses .

Q. What statistical approaches are optimal for handling missing data in this compound clinical trials?

Apply multiple imputation (MI) for missing toxicity or biomarker data, assuming missing-at-random (MAR) mechanisms. Sensitivity analyses (e.g., pattern-mixture models) assess robustness. For survival data, use Cox proportional hazards models with time-dependent covariates to account for censoring .

Q. How can researchers ensure reproducibility of this compound's preclinical studies?

Adhere to ARRIVE guidelines: report animal housing conditions, randomization methods, and blinding. Provide raw data (e.g., tumor volumes, Western blot densitometry) in supplementary files. For synthesis, detail reaction conditions (e.g., purity ≥95% by HPLC) and characterization (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, HRMS) .

Properties

IUPAC Name

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMQDKQUTRLUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319119
Record name Olmutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor. This inhibits receptor signalling as phosphorylation is necessary for recruitment of signalling cascade proteins.
Record name Olmutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13164
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1353550-13-6, 1802181-20-9
Record name Olmutinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olmutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HM 61713
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olmutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13164
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olmutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLMUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound (3.69 mmol) obtained in Step 5 and NaHCO3 (11.07 mmol) were distilled with tetrahydrofuran (40 mL) and distilled water (6 mL), and acryloyl chloride (3.69 mmol) was added thereto slowly at 0° C. with stirring for 15 min. After the reaction was complete, the reaction mixture was distilled with dichloromethane and then washed with sat. NaHCO3 aqueous solution. The organic layer was dried with anhydrous sodium sulfate and then filtered and distilled under a reduced pressure, and the residue was separated by column chromatography (chloroform:methanol=20:1 (volume ratio)) to obtain the title compound (yield: 68.2%).
Quantity
3.69 mmol
Type
reactant
Reaction Step One
Quantity
11.07 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.69 mmol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Yield
68.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.